molecular formula C13H20O B12759317 Ibuprofen alcohol, (-)- CAS No. 114937-30-3

Ibuprofen alcohol, (-)-

Cat. No.: B12759317
CAS No.: 114937-30-3
M. Wt: 192.30 g/mol
InChI Key: IZXWIWYERZDWOA-LLVKDONJSA-N
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Description

Ibuprofen alcohol, (-)-, also known as (S)-ibuprofen alcohol, is a chiral alcohol derivative of ibuprofen. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is effective in reducing pain, inflammation, and fever. The (-)-enantiomer of ibuprofen alcohol is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen alcohol, (-)-, typically involves the reduction of ibuprofen. One common method is the reduction of ibuprofen using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol, under controlled conditions to ensure the selective formation of the (-)-enantiomer.

Industrial Production Methods

Industrial production of ibuprofen alcohol, (-)-, may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of ibuprofen using a chiral catalyst to achieve enantioselective reduction. This method can provide high yields of the desired enantiomer with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen alcohol, (-)-, can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can convert the alcohol to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ibuprofen ketone and ibuprofen carboxylic acid.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

Ibuprofen alcohol, (-)-, has various scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions and stereoselectivity.

    Medicine: Research on ibuprofen alcohol, (-)-, can provide insights into the metabolism and pharmacokinetics of ibuprofen and its derivatives.

    Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ibuprofen alcohol, (-)-, involves its interaction with cyclooxygenase (COX) enzymes. Ibuprofen alcohol, (-)-, inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, ibuprofen alcohol, (-)-, reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The parent compound, a widely used NSAID.

    Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with similar mechanisms of action.

Uniqueness

Ibuprofen alcohol, (-)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (-)-enantiomer may exhibit different pharmacokinetics and pharmacodynamics compared to the racemic mixture or the (+)-enantiomer.

Properties

CAS No.

114937-30-3

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m1/s1

InChI Key

IZXWIWYERZDWOA-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CO)C1=CC=C(C=C1)CC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CO

Origin of Product

United States

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